![molecular formula C16H18O4 B14074402 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 6943-09-5](/img/structure/B14074402.png)
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core. It is known for its unique structure, which includes four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water .
Preparation Methods
The synthesis of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be achieved through several methods:
Original Synthesis: The compound was first synthesized by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid.
Alternative Syntheses: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Chemical Reactions Analysis
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions:
Oxidation and Reduction: The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen.
Cycloaddition: It can undergo cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with various reagents like dimethyl acetylenedicarboxylate.
Scientific Research Applications
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione involves the stabilization of its anion through resonance. The energy-minimizing conformation of the compound places the alpha proton’s σ* CH orbital in alignment with the π* CO, leading to strong destabilization of the C-H bond . This unique property contributes to its high reactivity and acidity.
Comparison with Similar Compounds
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s Acid:
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: This compound has a phenyl group instead of the trimethylphenyl group, resulting in different reactivity and applications.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Although structurally different, it shares some reactivity patterns and applications in polymer chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6943-09-5 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H18O4/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)19-16(4,5)20-15(13)18/h6-8H,1-5H3 |
InChI Key |
HCRQWJKEIZEFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)OC(OC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


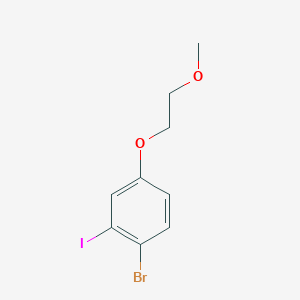
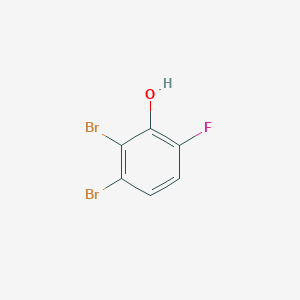
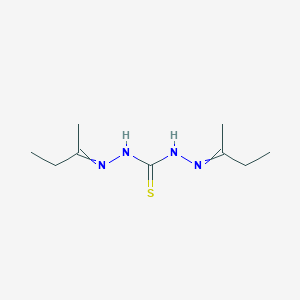

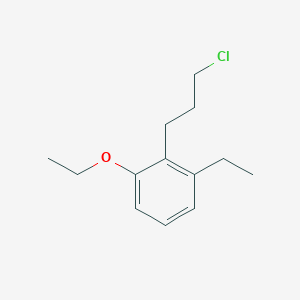
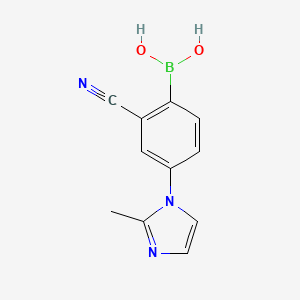
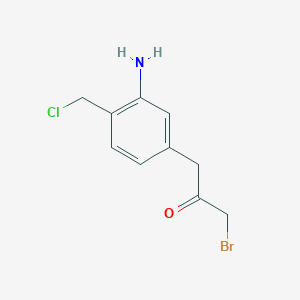
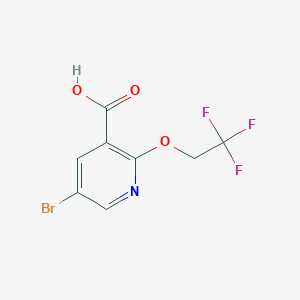
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
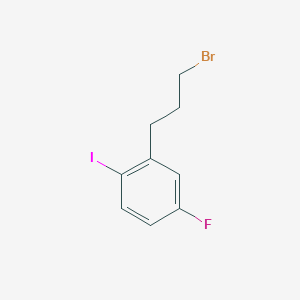
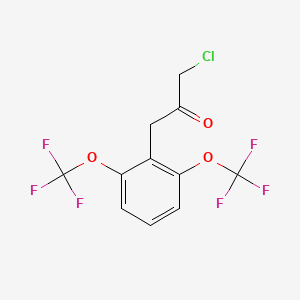
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
